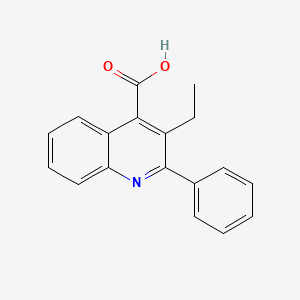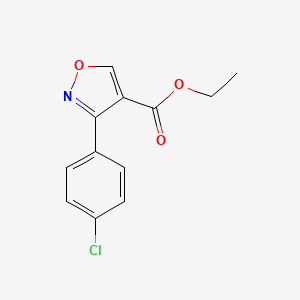
3-乙基-2-苯基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-phenylquinoline-4-carboxylic acid is a compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various quinoline derivatives and their synthesis, which can provide insights into the general characteristics and potential synthesis routes for 3-Ethyl-2-phenylquinoline-4-carboxylic acid.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of amino acids with other organic compounds. For example, the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate . Similarly, ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates are prepared from reactions between aminoquinolones and arenealdehydes . These methods could potentially be adapted for the synthesis of 3-Ethyl-2-phenylquinoline-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The papers describe various substitutions on the quinoline core that affect the compound's activity and properties. For instance, the presence of a carboxylic acid moiety at the 2 position is found to be optimal for potency in antiallergy agents . This information suggests that the 2-phenyl group in 3-Ethyl-2-phenylquinoline-4-carboxylic acid could be critical for its biological activity.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions depending on their substituents. The papers mention the alkylation of a thioxoisoquinoline derivative, which results in the formation of a thioester . This indicates that 3-Ethyl-2-phenylquinoline-4-carboxylic acid could also participate in similar reactions, such as esterification or amidation, which are common for carboxylic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The papers do not provide specific data on the physical properties of the compounds studied, but it can be inferred that properties such as solubility, melting point, and stability would be affected by the nature of the substituents on the quinoline core. For example, the ester group in ethyl esters is preferred for good oral absorption, suggesting that the ethyl group in 3-Ethyl-2-phenylquinoline-4-carboxylic acid may enhance its bioavailability .
科学研究应用
新型喹啉衍生物的合成
研究人员已经开发出创新的合成路线来创建新型喹啉衍生物,展示了喹啉化合物在有机化学中的多功能性。例如,一种简便高效的合成路线用于合成 2-(苯并呋喃-2-基)-4-苯基喹啉-3-羧酸乙酯及其相应的酸,突出了这些化合物在新材料和生物活性分子开发中的潜力。此方法允许在无过渡金属条件下实际获得 2-(苯并呋喃-2-基)喹啉,表明朝着可持续化学实践迈出了重要一步 (Gao 等,2017)。
杂环化学的进展
部分氢化的 3-硫代异喹啉-4-羧酸衍生物已成为有前途的杂环合成子类型。这些化合物作为合成各种生物活性分子的中间体,包括在 HIV-1 治疗和抗菌剂中具有潜在应用的化合物。对这些衍生物的探索说明了喹啉化合物在推进药物化学和药物发现中的关键作用 (Dyachenko & Vovk, 2013)。
荧光和材料科学应用
喹啉衍生物也因其在材料科学中的潜在应用而受到研究,特别是在开发荧光材料方面。例如,已经报道了合成和表征含有喹啉衍生物的镉化合物。这些化合物展示了有趣的结构特性和荧光,表明它们在为各种技术应用创建新型发光材料中的用途 (Zha, Li, & Bing, 2011)。
对抗菌研究的贡献
对新型抗菌剂的探索导致了喹啉衍生物作为潜在抗菌化合物的探索。某些喹啉衍生物的合成和随后的评估显示出对癌细胞的显着细胞毒性,强调了它们在开发新型抗癌和抗菌剂中的潜力。此研究方向表明喹啉化合物在解决紧迫的医疗保健挑战方面具有广泛的适用性 (Zhao 等,2005)。
未来方向
属性
IUPAC Name |
3-ethyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-2-13-16(18(20)21)14-10-6-7-11-15(14)19-17(13)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIGHWNCHZAVQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-phenylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)


![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)
![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)




![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)